molecular formula C17H31NO2 B15209711 1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-01-1

1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B15209711
CAS No.: 88557-01-1
M. Wt: 281.4 g/mol
InChI Key: VDFLQYDFXWEQLK-UHFFFAOYSA-N
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Description

1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with dibutylamino, ethyl, and methyl groups

Preparation Methods

The synthesis of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Final assembly: The final step involves the coupling of the substituted furan ring with ethanone under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s dibutylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the furan ring provides a stable scaffold for these interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone can be compared with similar compounds such as:

    2-(Dibutylamino)ethanol: Similar in structure but lacks the furan ring, making it less stable and reactive.

    4-Ethyl-2-methylfuran: Contains the furan ring but lacks the dibutylamino group, reducing its potential for biological interactions.

    N,N-Dibutylformamide: Contains the dibutylamino group but lacks the furan ring, limiting its applications in organic synthesis.

The uniqueness of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone lies in its combination of functional groups, providing a versatile platform for various chemical and biological applications.

Properties

CAS No.

88557-01-1

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

1-[2-(dibutylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C17H31NO2/c1-6-9-11-18(12-10-7-2)17-15(8-3)16(13(4)19)14(5)20-17/h15,17H,6-12H2,1-5H3

InChI Key

VDFLQYDFXWEQLK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1C(C(=C(O1)C)C(=O)C)CC

Origin of Product

United States

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